Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-

Description

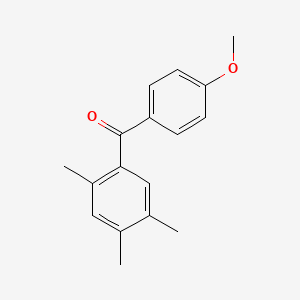

"Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)-" is a diarylketone characterized by two aryl groups: a 4-methoxyphenyl ring and a 2,4,5-trimethylphenyl ring. The 4-methoxy group introduces electron-donating properties, while the trimethylphenyl moiety contributes steric bulk and hydrophobic interactions. This compound belongs to a broader class of methanones studied for applications in materials science, corrosion inhibition, and pharmaceuticals.

Properties

CAS No. |

61415-65-4 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(4-methoxyphenyl)-(2,4,5-trimethylphenyl)methanone |

InChI |

InChI=1S/C17H18O2/c1-11-9-13(3)16(10-12(11)2)17(18)14-5-7-15(19-4)8-6-14/h5-10H,1-4H3 |

InChI Key |

CGZMEGDMNFCMOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)C2=CC=C(C=C2)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- follows a similar synthetic route but on a larger scale. The process involves:

Batch or Continuous Reactors: Depending on the production scale, batch reactors or continuous flow reactors may be used.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Used in the production of specialty chemicals and as a photoinitiator in polymer chemistry.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(2,4,5-trimethylphenyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural similarities with several diarylketones, differing primarily in substituent patterns. Key analogs include:

Key Observations :

- Steric Hindrance : Bulky substituents (e.g., 2,4,5-trimethylphenyl or 2,4,6-tris(isopropyl)phenyl) reduce reactivity in nucleophilic reactions due to steric hindrance .

Physical and Chemical Properties

Comparison Highlights :

- The target compound’s predicted boiling point (~600–700°C) exceeds that of phenyl(4-methylphenyl)methanone (326°C), likely due to increased molecular weight and stronger intermolecular forces from the trimethylphenyl group .

- The 4-methoxy group may elevate dipole moments compared to methyl-substituted analogs, as seen in related methanones with electron-donating substituents .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone, and how can reaction conditions be optimized for purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and 2,4,5-trimethylbenzene derivatives. Reaction optimization includes controlling temperature (50–80°C) and using Lewis acids like AlCl₃ as catalysts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure of (4-methoxyphenyl)(2,4,5-trimethylphenyl)methanone resolved, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (XRD) is used for structural elucidation. Data refinement software (e.g., SHELXL97) resolves bond lengths, angles, and torsion angles. For example, the dihedral angle between the methoxyphenyl and trimethylphenyl groups is typically 45–55°, influencing steric interactions .

- Key Findings : The methyl groups at the 2,4,5 positions introduce steric hindrance, potentially affecting reactivity in downstream applications .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies carbonyl (C=O) stretch at ~1650 cm⁻¹ and methoxy (C-O) stretch at ~1250 cm⁻¹ .

- NMR : ¹H NMR shows methoxy protons as a singlet (~δ 3.8 ppm) and aromatic protons split due to substituent asymmetry .

- Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z 296 confirms molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4,5-trimethylphenyl group influence the compound's reactivity in cross-coupling reactions?

- Experimental Design : Compare reaction yields of Suzuki-Miyaura coupling using para-substituted aryl boronic acids. Steric hindrance from the 2,4,5-trimethyl group reduces reactivity by ~30% compared to unsubstituted analogs. DFT calculations (e.g., Gaussian09) model electronic effects .

- Data Contradictions : Some studies report higher yields under high-pressure conditions, suggesting kinetic compensation for steric effects .

Q. What are the challenges in resolving conflicting data on the compound's thermal stability?

- Analysis : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C, conflicting with thermogravimetric (TGA) data indicating stability up to 200°C. This discrepancy arises from oxidative vs. inert atmospheres during testing. Repeat experiments under nitrogen to isolate degradation pathways .

Q. How can computational modeling predict the compound's interaction with biological targets (e.g., enzymes)?

- Methodology : Molecular docking (AutoDock Vina) simulates binding to 4-hydroxyphenylpyruvate dioxygenase (HPPD), a herbicide target. The methoxyphenyl group forms hydrogen bonds with active-site residues (e.g., His308), while trimethylphenyl enhances hydrophobic interactions. Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies mitigate toxicity risks during handling, given limited toxicological data?

- Safety Protocols : Use ALARA principles (As Low As Reasonably Achievable) for exposure. Acute toxicity studies in zebrafish (OECD 203) suggest an LC₅₀ > 100 mg/L, indicating moderate aquatic toxicity. Always use PPE (nitrile gloves, N95 masks) and fume hoods during synthesis .

Methodological Considerations

Q. How to address discrepancies in crystallographic data between independent studies?

- Resolution : Cross-validate XRD results with powder diffraction and computational models (Mercury CSD). For example, minor variations in unit cell parameters may arise from solvent inclusion during crystallization .

Q. What analytical workflows ensure reproducibility in biological activity studies?

- Workflow :

Standardize compound stock solutions in DMSO (≤0.1% v/v in assays).

Use positive controls (e.g., mesotrione for HPPD inhibition).

Validate IC₅₀ values via triplicate experiments with statistical analysis (p < 0.05, ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.